molecular formula C16H11N B100015 10-Methylphenanthrene-9-carbonitrile CAS No. 17024-15-6

10-Methylphenanthrene-9-carbonitrile

Cat. No. B100015
CAS RN: 17024-15-6
M. Wt: 217.26 g/mol
InChI Key: NUVAJQXMNDIMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Methylphenanthrene-9-carbonitrile is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the field of scientific research due to its unique properties. It is a colorless crystalline compound that is insoluble in water but soluble in organic solvents. This compound has been used in various laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 10-Methylphenanthrene-9-carbonitrile is not fully understood. However, it is believed to act as a procarcinogen, which means that it requires metabolic activation to exert its toxic effects. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause mutations.

Biochemical And Physiological Effects

In vitro studies have shown that 10-Methylphenanthrene-9-carbonitrile can induce DNA damage and cause cell death. It has also been shown to induce oxidative stress and disrupt cellular signaling pathways. In vivo studies have shown that exposure to this compound can cause lung and liver tumors in experimental animals.

Advantages And Limitations For Lab Experiments

The advantages of using 10-Methylphenanthrene-9-carbonitrile in laboratory experiments include its well-defined chemical structure, its ability to form DNA adducts, and its potential as a model compound for the study of 10-Methylphenanthrene-9-carbonitrile metabolism and toxicity. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and facilities to handle it safely.

Future Directions

There are several future directions for the study of 10-Methylphenanthrene-9-carbonitrile. One area of research is the development of new methods for the detection and quantification of DNA adducts formed by this compound. Another area of research is the study of the role of oxidative stress in the toxicity of 10-Methylphenanthrene-9-carbonitrile. Additionally, the use of this compound as a model for the study of 10-Methylphenanthrene-9-carbonitrile metabolism and toxicity in human cells and tissues is an area of ongoing research.

Synthesis Methods

The synthesis of 10-Methylphenanthrene-9-carbonitrile involves the reaction between 10-methylphenanthrene and cyanogen bromide in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.

Scientific Research Applications

10-Methylphenanthrene-9-carbonitrile has been used in various scientific research applications, including the study of DNA adduct formation and mutagenicity. It has also been used as a model compound for the study of 10-Methylphenanthrene-9-carbonitrile metabolism and toxicity.

properties

CAS RN

17024-15-6

Product Name

10-Methylphenanthrene-9-carbonitrile

Molecular Formula

C16H11N

Molecular Weight

217.26 g/mol

IUPAC Name

10-methylphenanthrene-9-carbonitrile

InChI

InChI=1S/C16H11N/c1-11-12-6-2-3-7-13(12)14-8-4-5-9-15(14)16(11)10-17/h2-9H,1H3

InChI Key

NUVAJQXMNDIMFC-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2C3=CC=CC=C13)C#N

Canonical SMILES

CC1=C(C2=CC=CC=C2C3=CC=CC=C13)C#N

Other CAS RN

17024-15-6

Origin of Product

United States

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